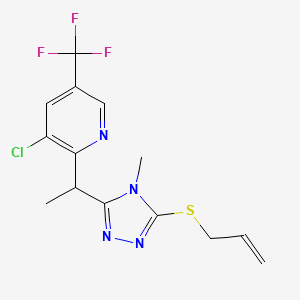

2-(1-(5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

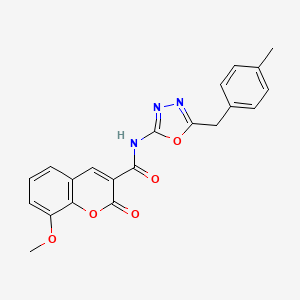

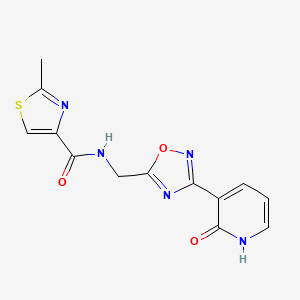

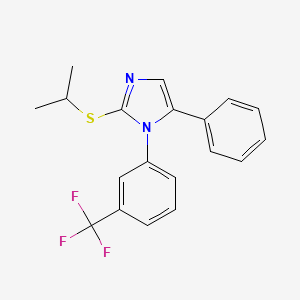

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of a 1,2,4-triazole ring and a pyridine ring suggests that the compound may have interesting electronic properties and could potentially act as a ligand, binding to metal ions or other molecules .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its various functional groups. For example, the allylsulfanyl group might be susceptible to oxidation, and the chloro-substituted pyridine ring might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and its ability to cross biological membranes .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A range of compounds closely related to the specified chemical structure have been synthesized and characterized through various methods, including IR, NMR, UV spectra, and X-ray diffraction. These studies often employ Density Functional Theory (DFT) to investigate molecular structures, vibrational assignments, chemical shifts, molecular orbital energies, and other properties such as ionization potential, electron affinity, and electronegativity. For example, Ataol and Ekici (2014) synthesized a compound with a similar structure and conducted a detailed experimental and theoretical study to characterize its properties, including its single crystal structure and electronic properties like HOMO and LUMO energies, highlighting the compound's potential for further application in material science and molecular electronics (Ç. Y. Ataol & Ö. Ekici, 2014).

Reactivity and Catalytic Applications

Compounds within this class have also been explored for their reactivity and potential catalytic applications. The π-allylic palladium(II) complexes, for example, show significant reactivity with pyridine and its derivatives, forming terminal-carbon-bonded complexes. Such studies provide insights into the bonding types within these complexes and their relative stabilities, which are crucial for developing new catalysts in organic synthesis and industrial processes (S. Baba et al., 1974).

Novel Derivatives and Their Applications

Research has also focused on synthesizing novel derivatives containing the triazole ring, exploring their potential applications in drug development and other areas. For instance, Kumar and Mashelkar (2007) synthesized new 1,2,4 triazoles and investigated their structures, which could lead to applications in pharmaceuticals and materials science (Ν. V. Kumar & U. Mashelkar, 2007).

Molecular Docking and In Vitro Screening

Some studies extend to molecular docking and in vitro screening to explore the bioactivity of these compounds. This approach is crucial for identifying potential therapeutic applications and understanding the interaction between these compounds and biological targets. For example, Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, subjecting them to molecular docking screenings towards a specific target protein, revealing moderate to good binding energies and showcasing their potential in antimicrobial and antioxidant applications (E. M. Flefel et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-2-[1-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClF3N4S/c1-4-5-23-13-21-20-12(22(13)3)8(2)11-10(15)6-9(7-19-11)14(16,17)18/h4,6-8H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQPTSCBCSUSGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NN=C(N2C)SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClF3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Bromophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2748083.png)

![N-{1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2748084.png)

![(5-Bromo-2-furanyl)-[2-[(3-methylphenyl)methylthio]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2748092.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2748093.png)

![8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2748094.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2748098.png)